molecular formula C16H11FO2 B3027537 4-Fluoro-2-((4-methoxyphenyl)ethynyl)benzaldehyde CAS No. 1322091-24-6

4-Fluoro-2-((4-methoxyphenyl)ethynyl)benzaldehyde

Cat. No.: B3027537
CAS No.: 1322091-24-6
M. Wt: 254.25
InChI Key: POTGGJSRXKXQNL-UHFFFAOYSA-N
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Description

4-Fluoro-2-((4-methoxyphenyl)ethynyl)benzaldehyde is an organic compound with the molecular formula C16H11FO2. It is characterized by the presence of a fluorine atom, a methoxy group, and an ethynyl linkage attached to a benzaldehyde core. This compound is often used in various chemical research and industrial applications due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-2-((4-methoxyphenyl)ethynyl)benzaldehyde typically involves the following steps:

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis likely follows similar steps as the laboratory preparation, with optimizations for large-scale production, such as continuous flow reactors and automated purification systems .

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-2-((4-methoxyphenyl)ethynyl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Fluoro-2-((4-methoxyphenyl)ethynyl)benzaldehyde is utilized in several scientific research fields:

    Chemistry: It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structural features.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development, especially in targeting specific biological pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 4-Fluoro-2-((4-methoxyphenyl)ethynyl)benzaldehyde involves its interaction with specific molecular targets:

Comparison with Similar Compounds

  • 4-Fluoro-2-((4-hydroxyphenyl)ethynyl)benzaldehyde
  • 4-Fluoro-2-((4-methylphenyl)ethynyl)benzaldehyde
  • 4-Fluoro-2-((4-chlorophenyl)ethynyl)benzaldehyde

Comparison:

Properties

IUPAC Name

4-fluoro-2-[2-(4-methoxyphenyl)ethynyl]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FO2/c1-19-16-8-3-12(4-9-16)2-5-13-10-15(17)7-6-14(13)11-18/h3-4,6-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POTGGJSRXKXQNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C#CC2=C(C=CC(=C2)F)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701224355
Record name 4-Fluoro-2-[2-(4-methoxyphenyl)ethynyl]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701224355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1322091-24-6
Record name 4-Fluoro-2-[2-(4-methoxyphenyl)ethynyl]benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1322091-24-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluoro-2-[2-(4-methoxyphenyl)ethynyl]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701224355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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